molecular formula C4H10N2O2 B3259373 1-Butanamine, N-nitro- CAS No. 3182-75-0

1-Butanamine, N-nitro-

Cat. No.: B3259373
CAS No.: 3182-75-0
M. Wt: 118.13 g/mol
InChI Key: FCLOSAGZCUDMFV-UHFFFAOYSA-N
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Description

1-Butanamine, N-nitro- is an organic compound with the molecular formula C4H10N2O2. It is also known as n-Butylnitramine. This compound is characterized by the presence of a nitro group attached to the nitrogen atom of butanamine, making it a nitroamine. Nitroamines are known for their applications in various fields, including explosives and pharmaceuticals.

Scientific Research Applications

1-Butanamine, N-nitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with nitroamine functionalities.

    Industry: Used in the production of explosives and propellants due to its nitro group, which imparts high energy content.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanamine, N-nitro- can be synthesized through the nitration of butanamine. The nitration process typically involves the reaction of butanamine with nitric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of 1-Butanamine, N-nitro- involves the use of large-scale nitration reactors. The process includes the continuous addition of butanamine and nitric acid, with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butanamine, N-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of butanamine.

    Substitution: Formation of substituted butanamine derivatives.

Mechanism of Action

The mechanism of action of 1-Butanamine, N-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biomolecules. These interactions can result in various biological effects, including enzyme inhibition or activation, DNA damage, and oxidative stress.

Comparison with Similar Compounds

    1-Butanamine: Lacks the nitro group, making it less reactive in redox reactions.

    2-Nitropropane: Another nitroamine with different structural properties and reactivity.

    Nitromethane: A simpler nitro compound with different applications and reactivity.

Uniqueness: 1-Butanamine, N-nitro- is unique due to its specific structure, which combines the properties of butanamine and a nitro group. This combination imparts unique reactivity and applications, particularly in the fields of explosives and pharmaceuticals.

Properties

IUPAC Name

N-butylnitramide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-2-3-4-5-6(7)8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLOSAGZCUDMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185687
Record name 1-Butanamine, N-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3182-75-0
Record name 1-Butanamine, N-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanamine, N-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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